molecular formula C15H17N5O3S B10864172 Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B10864172
M. Wt: 347.4 g/mol
InChI Key: AOULMZKKONBJIN-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound that features a pyrimidine ring, a benzoate ester, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate typically involves multiple steps. One common route starts with the preparation of 4,6-diaminopyrimidine, which is then reacted with a sulfanyl group to form the intermediate compound. This intermediate is further reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H17N5O3S

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 4-[2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoylamino]benzoate

InChI

InChI=1S/C15H17N5O3S/c1-8(24-15-19-11(16)7-12(17)20-15)13(21)18-10-5-3-9(4-6-10)14(22)23-2/h3-8H,1-2H3,(H,18,21)(H4,16,17,19,20)

InChI Key

AOULMZKKONBJIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC(=CC(=N2)N)N

Origin of Product

United States

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